molecular formula C7H14N2O2S B14425525 N-(1-Methylpiperidin-2-ylidene)methanesulfonamide CAS No. 84484-11-7

N-(1-Methylpiperidin-2-ylidene)methanesulfonamide

Cat. No.: B14425525
CAS No.: 84484-11-7
M. Wt: 190.27 g/mol
InChI Key: OVRLZLRZEMUULB-UHFFFAOYSA-N
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Description

N-(1-Methylpiperidin-2-ylidene)methanesulfonamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpiperidin-2-ylidene)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpiperidin-2-ylidene)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine compounds .

Scientific Research Applications

N-(1-Methylpiperidin-2-ylidene)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methylpiperidin-2-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and methanesulfonamide-containing molecules. Examples include:

Uniqueness

N-(1-Methylpiperidin-2-ylidene)methanesulfonamide is unique due to its specific combination of a piperidine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

84484-11-7

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-(1-methylpiperidin-2-ylidene)methanesulfonamide

InChI

InChI=1S/C7H14N2O2S/c1-9-6-4-3-5-7(9)8-12(2,10)11/h3-6H2,1-2H3

InChI Key

OVRLZLRZEMUULB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=NS(=O)(=O)C

Origin of Product

United States

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